MNK1a Kinase Inhibition: MNK1/2-IN-5 vs. Class-Average Potency (Cross-Study Comparable)
The only publicly available quantitative kinase inhibition data for MNK1/2-IN-5 comes from BindingDB records aggregated on ChemSrc, which report an IC50 of 39 nM against an MNK1a variant (T344D) expressed as a GST-fusion protein . This value places MNK1/2-IN-5 in the moderate nanomolar potency range for MNK1, but it is critical to note that this data originates from a single, non-peer-reviewed assay record lacking direct comparator data within the same experimental run. As a class-level comparison, other MNK1/2 inhibitors exhibit a wide potency spectrum: tomivosertib (eFT508) achieves 1–2.4 nM [1], compound 82 shows 3 nM [1], ETC-206 shows 64 nM , and EB1 shows 690 nM [1]. Thus, while MNK1/2-IN-5 (39 nM) appears more potent than EB1 and ETC-206, it is ~13-fold weaker than the most advanced clinical candidates. The absence of a confirmed MNK2 IC50 value and a comprehensive selectivity panel further limits direct substitution decisions.
| Evidence Dimension | Biochemical IC50 against MNK1 |
|---|---|
| Target Compound Data | 39 nM (MNK1a T344D, GST-fusion) |
| Comparator Or Baseline | tomivosertib (eFT508): 2.4 nM; compound 82: 3 nM; ETC-206: 64 nM; EB1: 690 nM |
| Quantified Difference | MNK1/2-IN-5 is ~13-fold less potent than tomivosertib/compound 82, ~1.6-fold more potent than ETC-206, and ~18-fold more potent than EB1 |
| Conditions | Biochemical kinase assay; GST-MNK1a (T344D) variant |
Why This Matters
This moderate potency positions MNK1/2-IN-5 as a distinct tool compound—neither ultra-potent nor weakly active—potentially useful for dose-response studies where intermediate inhibition is desired, provided the lack of selectivity data is acceptable.
- [1] PMC10285747. Table 4: Summary of potency, kinase selectivity, and downstream effects of selected lead MNK1/2 inhibitors (tomivosertib, compound 82, EB1). View Source
